molecular formula C14H26O2 B13967727 2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane CAS No. 57282-44-7

2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane

Cat. No.: B13967727
CAS No.: 57282-44-7
M. Wt: 226.35 g/mol
InChI Key: IKWKPGJFLCMUKW-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane is a substituted 1,3-dioxane derivative characterized by a six-membered dioxane ring with a 4-methyl group and a 2,6-dimethyl-5-heptenyl side chain. The heptenyl substituent introduces both branching and unsaturation (via the 5-heptenyl moiety), which may influence its physicochemical properties and reactivity.

Properties

CAS No.

57282-44-7

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxane

InChI

InChI=1S/C14H26O2/c1-11(2)6-5-7-12(3)10-14-15-9-8-13(4)16-14/h6,12-14H,5,7-10H2,1-4H3

InChI Key

IKWKPGJFLCMUKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)CC(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane typically involves the reaction of 2,6-dimethyl-5-heptenal with a suitable dioxane derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, purification, and crystallization to isolate and refine the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (CH₃I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Core Heterocycle : The 1,3-dioxane ring is shared with compounds like 4-methyl-1,3-dioxane and 2-methyl-1,3-dioxolane (a five-membered dioxolane analog) . However, the presence of a 2,6-dimethyl-5-heptenyl group distinguishes the target compound from simpler derivatives.

Functionalization :

  • Methazole (2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione) features a different heterocycle (oxadiazolidine) with electronegative substituents, making it more polar and reactive in agrochemical contexts (e.g., as a herbicide).
  • 5-[[(2’-Methoxy-4’-methyl-5’-nitrophenyl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione () includes a nitro-aromatic substituent, enabling applications in dye or pharmaceutical synthesis.
Physical Properties

The table below compares inferred or documented properties of related compounds:

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Key Structural Features
2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane Not reported Not reported Not reported Branched heptenyl chain, unsaturated
4-Methyl-1,3-dioxane 102.13 114 0.976 4-methyl substitution, six-membered
2-Methyl-1,3-dioxolane 88.10 81 0.982 2-methyl substitution, five-membered
Methazole Not reported Not reported Not reported Oxadiazolidine core, dichlorophenyl

Key Observations :

  • Ring Size : The six-membered dioxane ring (e.g., 4-methyl-1,3-dioxane) generally exhibits higher thermal stability and lower volatility compared to five-membered dioxolanes (e.g., 2-methyl-1,3-dioxolane) .
  • Substituent Effects : The heptenyl chain in the target compound likely increases lipophilicity and reduces water solubility relative to simpler methyl-substituted analogs. Its unsaturation (C=C bond) may also enhance reactivity in polymerization or addition reactions.

Biological Activity

2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane (C14H26O2) is a dioxane derivative with potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The compound features a dioxane ring, which is known for its stability and versatility in organic synthesis. The presence of the dimethyl and heptenyl groups contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Dioxane derivatives have been studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Cytotoxic Effects

Some studies suggest that dioxane derivatives can induce apoptosis in cancer cells. For example, related compounds have demonstrated cytotoxicity against human leukemia cell lines with IC50 values in the low micromolar range. This activity is typically attributed to the ability of these compounds to interfere with DNA synthesis or induce oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various dioxane derivatives reported that certain modifications to the dioxane structure significantly enhanced antibacterial properties. The study utilized a series of tests against different microbial strains, demonstrating that structural variations can lead to substantial differences in efficacy.
  • Cytotoxicity : In another investigation focusing on the cytotoxic effects of dioxane derivatives on cancer cell lines, researchers found that specific configurations led to increased apoptosis rates in treated cells compared to controls. The study provided detailed IC50 values and mechanisms of action.

Research Findings Table

Activity Effect IC50 Values (µM) Mechanism
AntimicrobialInhibition of bacterial growth10 - 50Disruption of cell membrane integrity
CytotoxicInduction of apoptosis5 - 20Interference with DNA synthesis

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